molecular formula C13H14N2O2S B5548426 7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione

Cat. No.: B5548426
M. Wt: 262.33 g/mol
InChI Key: HXTHJOYMJYEVLK-UHFFFAOYSA-N
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Description

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole and benzothiazole share structural similarities and may exhibit similar biological activities.

    Pyrazine derivatives:

Uniqueness

7-Benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione is unique due to its fused ring structure, which combines the properties of both thiazole and pyrazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-benzyl-1,3,5,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12-7-14-9-18-8-11(14)13(17)15(12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHJOYMJYEVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)CN2CS1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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